![molecular formula C20H21N3O5S B2636524 N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide CAS No. 932352-27-7](/img/structure/B2636524.png)
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide, also known as ESI-09, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential applications in various fields, including cancer research, immunology, and neuroscience.
Scientific Research Applications
Enzyme Inhibitory Potential and Synthesis
One study focused on the enzyme inhibitory potential of new sulfonamides, highlighting the synthesis of compounds with benzodioxane and acetamide moieties. These compounds were tested against α-glucosidase and acetylcholinesterase, with some showing substantial inhibitory activity. This indicates potential applications in managing diabetes and Alzheimer's disease through enzyme regulation (Abbasi et al., 2019).
Antibacterial Activity
Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. One compound demonstrated significant growth inhibition against various bacterial strains, suggesting the chemical scaffold's utility in developing new antibacterials (Iqbal et al., 2017).
Antioxidant Activity
Research on amidomethane sulfonyl-linked heterocycles, including pyrrolyl oxazoles, thiazoles, and imidazoles derived from similar chemical structures, showed excellent antioxidant activities. This work underscores the relevance of these compounds in combating oxidative stress-related diseases (Talapuru et al., 2014).
Anticancer Evaluation
A novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and tested for their anticancer activities against various cancer cell lines. Certain derivatives exhibited significant activity, indicating the potential for developing new cancer therapeutics based on this framework (Zyabrev et al., 2022).
Synthesis and Characterization of Derivatives
Research also includes the synthesis and characterization of various derivatives based on similar chemical structures, evaluating their antimicrobial, antifungal, and other biological activities. These studies contribute to the understanding of the structure-activity relationships and potential therapeutic applications (Behrami & Dobroshi, 2019; Baviskar et al., 2013).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-28-17-8-6-16(7-9-17)21-19(24)14-22-12-13-23(20(22)25)29(26,27)18-10-4-15(2)5-11-18/h4-13H,3,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUHBIIZBLOERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.